molecular formula C16H13N3O4S2 B3015717 (E)-3-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide CAS No. 946334-58-3

(E)-3-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide

Cat. No. B3015717
CAS RN: 946334-58-3
M. Wt: 375.42
InChI Key: FCHKEIDDQCTDAT-WUKNDPDISA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the isoxazole ring could be formed via a 1,3-dipolar cycloaddition or other cyclization reactions . The benzo[d]thiazole ring could be synthesized via a condensation reaction .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the isoxazole ring is known to participate in various reactions such as ring-opening reactions . The benzo[d]thiazole ring could also undergo various reactions .

Scientific Research Applications

Antimicrobial Activity

Compounds related to (E)-3-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide have shown promise in antimicrobial applications. A study by Belavagi et al. (2015) synthesized novel sulfide and sulfone derivatives and screened them for antibacterial and antifungal activities, demonstrating significant potential in this area.

Synthesis and Derivative Formation

The compound serves as a basis for synthesizing various heterocyclic structures, as explored by Darweesh et al. (2016). They used enaminosulfones related to this compound as building blocks for creating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, showing its versatility in creating diverse molecular architectures.

Antimalarial and Potential COVID-19 Applications

Research by Fahim and Ismael (2021) explored the reactivity of related sulfonamide derivatives and their in vitro antimalarial activity. They also performed a molecular docking study to evaluate the binding energy of these compounds against SARS-CoV-2 proteins, suggesting potential applications in COVID-19 research.

Anti-Cancer Research

A study by Yılmaz et al. (2015) synthesized derivatives of this compound and evaluated their pro-apoptotic activity on cancer cell lines, demonstrating promising anticancer properties.

Carbonic Anhydrase Inhibition

Research into the inhibition of carbonic anhydrase, an enzyme involved in various physiological processes, has also incorporated derivatives of this compound. For instance, Baumgarth et al. (1997) investigated benzoylguanidines derived from it as potent inhibitors, which could have implications in treating conditions like myocardial infarction.

properties

IUPAC Name

3-methyl-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S2/c1-4-7-19-12-6-5-11(25(3,21)22)9-14(12)24-16(19)17-15(20)13-8-10(2)18-23-13/h1,5-6,8-9H,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHKEIDDQCTDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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